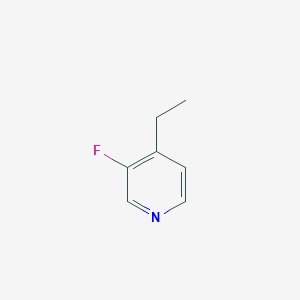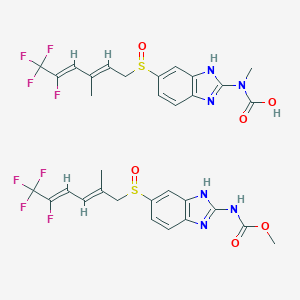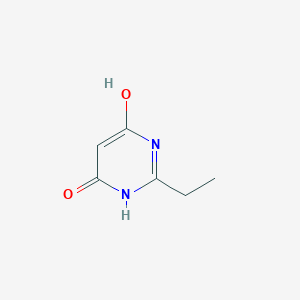
2,2-dimethylpentanedioyl Dichloride
Vue d'ensemble
Description
2,2-Dimethylpentanedioyl dichloride is an organic compound with the molecular formula C7H10Cl2O2. It is a derivative of pentanedioic acid, where two chlorine atoms replace the hydroxyl groups. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpentanedioyl dichloride typically involves the reaction of 2,2-dimethylpentanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction scheme is as follows:
(CH3)2C(CO2H)2+SOCl2→(CH3)2C(COCl)2+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylpentanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylpentanedioic acid.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
2,2-Dimethylpentanedioic Acid: Formed from hydrolysis
Applications De Recherche Scientifique
2,2-Dimethylpentanedioyl dichloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dimethylpentanedioyl dichloride involves its reactivity with nucleophiles. The compound’s acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an acylating agent in organic synthesis .
Comparaison Avec Des Composés Similaires
2,2-Dimethylpentanedioic Acid: The parent compound from which 2,2-dimethylpentanedioyl dichloride is derived.
2,2-Dimethylglutaric Anhydride: Another derivative of 2,2-dimethylpentanedioic acid.
2,2-Dimethylsuccinic Acid: A structurally similar compound with different reactivity.
Uniqueness: this compound is unique due to its dual acyl chloride groups, which provide high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of a wide range of chemical derivatives .
Propriétés
IUPAC Name |
2,2-dimethylpentanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2,6(9)11)4-3-5(8)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXOLKOAFPWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)


